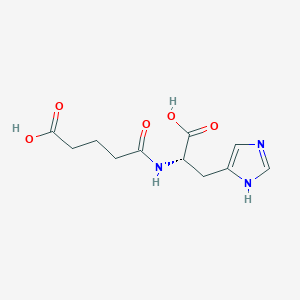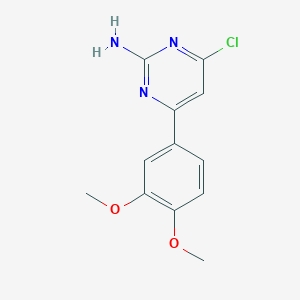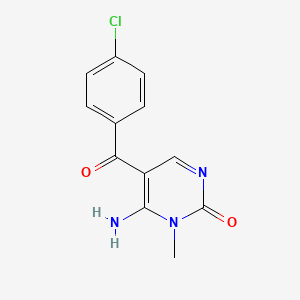![molecular formula C10H16S2 B12593968 Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol CAS No. 607741-81-1](/img/structure/B12593968.png)
Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[3311~3,7~]decane-1,3-dithiol is a polycyclic compound characterized by a unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol typically involves multiple steps, including cyclization reactions. One common method involves the Diels-Alder reaction followed by thiolation to introduce the dithiol groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol can undergo various chemical reactions, including:
Oxidation: The dithiol groups can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to dithiols.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
Oxidation: Disulfides are the major products.
Reduction: Dithiols are regenerated.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol involves its interaction with various molecular targets. The dithiol groups can form strong bonds with metal ions, making it useful in chelation therapy and catalysis. The compound’s cage-like structure also allows it to interact with biological macromolecules in unique ways, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
Adamantane: Another polycyclic compound with a similar cage-like structure.
Isotwistane: Known for its presence in natural products and similar synthetic challenges.
Uniqueness
Tricyclo[331
Properties
CAS No. |
607741-81-1 |
|---|---|
Molecular Formula |
C10H16S2 |
Molecular Weight |
200.4 g/mol |
IUPAC Name |
adamantane-1,3-dithiol |
InChI |
InChI=1S/C10H16S2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8,11-12H,1-6H2 |
InChI Key |
OGGRILHSCYKYST-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




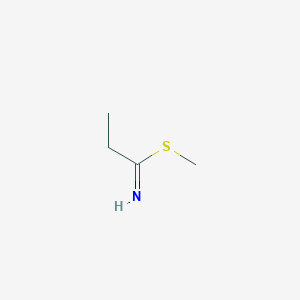
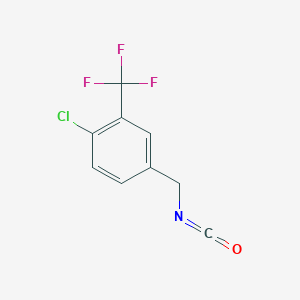
![Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane](/img/structure/B12593932.png)
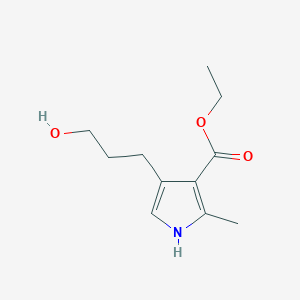
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
![N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine](/img/structure/B12593959.png)
